[2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
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Overview
Description
[2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a phenyl ring substituted with a propoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol typically involves the reaction of 2-propoxy-4-bromophenylmethanol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and requires heating to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various biaryl compounds.
Scientific Research Applications
[2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: In the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in catalysis and organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, [2-Propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol offers unique reactivity due to the presence of the propoxy group, which can influence the electronic properties of the molecule. This makes it particularly useful in specific synthetic applications where tailored reactivity is required.
Properties
IUPAC Name |
[2-propoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO4/c1-6-9-19-14-10-13(8-7-12(14)11-18)17-20-15(2,3)16(4,5)21-17/h7-8,10,18H,6,9,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOAEBLWEJWAAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)OCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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